Acetyltetragastrin
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Overview
Description
Acetyltetragastrin is a tetragastrin derivative.
Scientific Research Applications
1. Aspirin and Colorectal Cancer Prevention
Research has demonstrated aspirin's potential in preventing colorectal cancer. Aspirin, a derivative of salicylic acid, shows promise in chemoprevention strategies. Precision medicine approaches may optimize its use by balancing protective benefits and known risks (Drew, Cao, & Chan, 2016).
2. Aspirin's Antiviral Properties
Aspirin has shown antiviral activity against respiratory viruses, including the influenza virus. This is achieved through mechanisms such as NF‐κB inhibition, highlighting its broader therapeutic potential beyond its traditional use (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).
3. Aspirin in Neuroprotection
Aspirin and its metabolite sodium salicylate can protect against neurotoxicity caused by glutamate in neural cultures. This indicates its potential role in neurodegeneration and as an anti-inflammatory drug in neurological contexts (Grilli, Pizzi, Memo, & Spano, 1996).
4. Molecular Targets of Aspirin in Cancer Prevention
Aspirin's anticancer effects are achieved through multiple mechanisms, affecting enzyme activity, transcription factors, and cellular signaling. Its ability to acetylate biomolecules could be significant in understanding its role in cancer prevention (Alfonso, Ai, Spitale, & Bhat, 2014).
5. Aspirin and Tumor Cell Invasion
Aspirin inhibits matrix metalloproteinase-2 activity and increases E-cadherin production, affecting tumor cell invasion. These findings suggest a potential antimetastatic effect of aspirin (Jiang, Liao, & Lee, 2001).
properties
CAS RN |
6675-94-1 |
---|---|
Product Name |
Acetyltetragastrin |
Molecular Formula |
C32H40N6O7S |
Molecular Weight |
638.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H38N6O7S/c1-18(38)34-25(15-20-17-33-22-11-7-6-10-21(20)22)30(43)35-23(12-13-45-2)29(42)37-26(16-27(39)40)31(44)36-24(28(32)41)14-19-8-4-3-5-9-19/h3-11,17,23-26,33H,12-16H2,1-2H3,(H2,32,41)(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
QNIDTLJKIUGWBN-JISHYGDOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Appearance |
Solid powder |
Other CAS RN |
6675-94-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
WMDF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetyltetragastrin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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